molecular formula C8H12O2 B14507253 3-Cyclopropyl-2-methylbut-2-enoic acid CAS No. 64701-90-2

3-Cyclopropyl-2-methylbut-2-enoic acid

Katalognummer: B14507253
CAS-Nummer: 64701-90-2
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: SIKDZRHSDGZDKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropyl-2-methylbut-2-enoic acid: is an organic compound with the molecular formula C8H12O2 It is a derivative of butenoic acid, characterized by the presence of a cyclopropyl group and a methyl group attached to the butenoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-methylbut-2-enoic acid typically involves the following steps:

    Methylation: The methyl group can be introduced via alkylation reactions, using methyl iodide or similar methylating agents.

    Butenoic Acid Formation: The final step involves the formation of the butenoic acid backbone, which can be achieved through various organic synthesis techniques, including aldol condensation and subsequent dehydration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropyl-2-methylbut-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of cyclopropyl alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropyl-2-methylbut-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Cyclopropyl-2-methylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The cyclopropyl and methyl groups contribute to its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Crotonic Acid: A similar compound with a trans-2-butenoic acid structure.

    Isocrotonic Acid: A cis-2-butenoic acid isomer.

    3-Butenoic Acid: Another butenoic acid isomer with a different substitution pattern.

Uniqueness

3-Cyclopropyl-2-methylbut-2-enoic acid is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

64701-90-2

Molekularformel

C8H12O2

Molekulargewicht

140.18 g/mol

IUPAC-Name

3-cyclopropyl-2-methylbut-2-enoic acid

InChI

InChI=1S/C8H12O2/c1-5(7-3-4-7)6(2)8(9)10/h7H,3-4H2,1-2H3,(H,9,10)

InChI-Schlüssel

SIKDZRHSDGZDKW-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(C)C(=O)O)C1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.